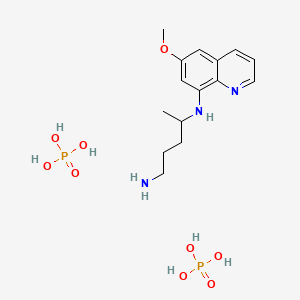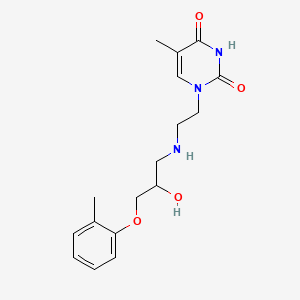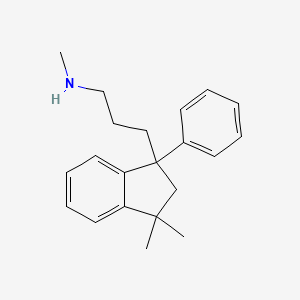
Sodium tetrapropylbenzene sulfonate
Overview
Description
Neogen is a compound primarily known for its applications in the field of chemistry and biology. It is a specialty chemical that has gained attention due to its unique properties and versatile applications. Neogen is often associated with bromine-based compounds and lithium-based compounds, which are widely used in various industrial and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neogen can be synthesized through various chemical reactions involving bromine and lithium. The synthetic routes often involve the use of Grignard reagents and other organometallic compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In industrial settings, Neogen is produced in large-scale reactors with capacities ranging from small laboratory setups to large industrial plants. The production process involves multiple steps, including the preparation of raw materials, reaction monitoring, and purification of the final product. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions: Neogen undergoes various chemical reactions, including:
Oxidation: Neogen can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Neogen can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
Neogen has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in the study of biochemical pathways and as a tool for genetic research.
Medicine: Utilized in the development of pharmaceuticals and as a diagnostic agent.
Industry: Applied in the manufacturing of polymers, agrochemicals, and water treatment chemicals
Mechanism of Action
The mechanism of action of Neogen involves its interaction with specific molecular targets and pathways. In biological systems, Neogen can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the target molecules involved .
Comparison with Similar Compounds
Neogen can be compared with other bromine-based and lithium-based compounds. Similar compounds include:
Lithium bromide: Used in air conditioning systems and as a desiccant.
N-propyl bromide: Employed as a solvent in industrial cleaning and degreasing.
Lithium carbonate: Utilized in the treatment of bipolar disorder and as a precursor in the production of lithium-ion batteries
Uniqueness: Neogen stands out due to its versatility and wide range of applications. Its ability to undergo various chemical reactions and its use in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
182295-87-0 |
|---|---|
Molecular Formula |
C22H30N4O6 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H30N4O6/c1-3-12(2)19(23)21(30)25-16(8-9-18(27)28)20(29)26-17(22(31)32)10-13-11-24-15-7-5-4-6-14(13)15/h4-7,11-12,16-17,19,24H,3,8-10,23H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)(H,31,32)/t12-,16-,17-,19-/m0/s1 |
InChI Key |
LEHPJMKVGFPSSP-ZQINRCPSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
Appearance |
Solid powder |
| 11067-82-6 | |
Pictograms |
Corrosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
tetrapropylenebenzyl sulfonate TPPBS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,5-Dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid](/img/structure/B1678091.png)







![2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B1678106.png)
![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)

